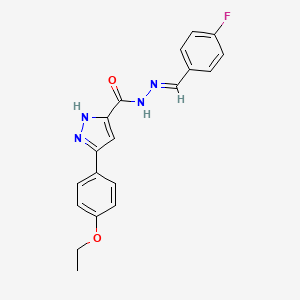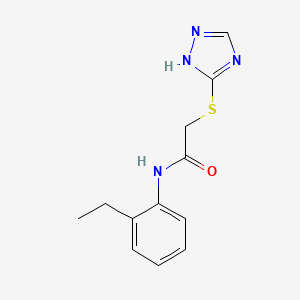
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment and other medical fields. TBB is a benzimidazole derivative that has been shown to inhibit glycogen synthase kinase-3 (GSK-3) activity, which plays a crucial role in many cellular processes.
Mécanisme D'action
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide works by inhibiting the activity of GSK-3, which is a serine/threonine kinase that plays a crucial role in many cellular processes, including metabolism, cell cycle regulation, and gene expression. By inhibiting GSK-3 activity, N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide can induce apoptosis in cancer cells and potentially slow down the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of GSK-3 activity, induction of apoptosis in cancer cells, and potential neuroprotective effects in neurodegenerative diseases. However, further research is needed to fully understand the mechanisms of action and potential side effects of N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide in lab experiments is its specificity for GSK-3 inhibition, which allows for more targeted and precise studies. However, one limitation is that N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide may have off-target effects on other kinases, which could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide, including the development of more potent and selective GSK-3 inhibitors, the investigation of its potential use in combination with other cancer treatments, and the exploration of its potential use in other medical fields, such as neurodegenerative diseases and diabetes. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide.
Méthodes De Synthèse
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-nitro-1H-benzimidazole with tert-butylamine, followed by reduction and subsequent reaction with 4-chlorobenzoyl chloride. The final product can be purified using column chromatography.
Applications De Recherche Scientifique
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide has been extensively studied for its potential applications in cancer treatment, as GSK-3 inhibition has been shown to induce apoptosis in cancer cells. In addition, N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-tert-butylbenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)21-12-19-15-11-14(9-10-16(15)21)20-17(22)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHQDLGZKRIPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-tert-butylbenzimidazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5565153.png)
![ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate](/img/structure/B5565166.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5565187.png)
![((1S)-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-methyl-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5565194.png)
![4-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565201.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5565207.png)
![6-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5565213.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5565235.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5565239.png)
![2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5565246.png)
![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5565249.png)

![(1S*,5R*)-6-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565259.png)